4-Chloro-5-methoxypyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves regioselective reactions and cyclization processes. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, the synthesis of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines involves design and synthesis steps that yield compounds with significant anticancer activities . These methods could potentially be adapted for the synthesis of 4-Chloro-5-methoxypyrimidin-2-amine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic and computational techniques. For example, DFT, molecular docking, and experimental FT-IR, FT-Raman, and NMR techniques have been used to investigate the structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, revealing details about its vibrational frequencies, geometrical parameters, and electronic properties . These techniques could be applied to 4-Chloro-5-methoxypyrimidin-2-amine to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with amines. The chemical behavior of certain pyrimidine compounds has been explored, leading to the construction of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines . The electrochemical transformation of pyrimidine derivatives has also been studied, demonstrating the potential for indirect anodic oxidation mediated by electrochemically generated chlorine . These reactions provide a framework for understanding the chemical reactivity of 4-Chloro-5-methoxypyrimidin-2-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal structure of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1), has been determined, showing how hydrogen bonding can influence the solid-state arrangement . Additionally, the crystal and molecular structures of benzyl-substituted pyrimidine amines have been confirmed, highlighting the importance of conformational differences and hydrogen-bonding interactions . These studies can inform predictions about the properties of 4-Chloro-5-methoxypyrimidin-2-amine.
Scientific Research Applications
1. Crystal Structure and Chemical Properties
- The compound 4-Chloro-5-methoxypyrimidin-2-amine has been studied for its crystal structure and chemical properties. In one study, it was found that in the crystal, acid and base molecules are linked through hydrogen bonds, forming a tape along specific axes in which hydrogen-bond motifs are observed (Thanigaimani et al., 2012).
2. Pharmaceutical and Medicinal Interest
- This compound has been investigated for its potential pharmaceutical and medicinal applications. For example, its molecular structure has been studied using various techniques, and it has been evaluated for anti-hypertensive activity due to its role as an alpha-2-imidazoline receptor agonist (Aayisha et al., 2019).
3. Role in Anticancer Agents
- 4-Chloro-5-methoxypyrimidin-2-amine is part of a biologically active molecular core seen in various anticancer agents. Its modifications and derivatives have been explored for developing novel compounds with potential as kinase inhibitors (Wada et al., 2012).
4. Agricultural Applications
- There has been research into the use of this compound in agriculture, particularly in the synthesis of herbicides. Studies have focused on the preparation of isotope internal standards for quantitation of herbicide residues in agricultural products (Zheng-mi, 2014).
5. Synthetic Innovation for Industrial Production
- Innovations in the synthesis of this compound have been pursued to adapt it for industrial production. These efforts focus on reducing costs and improving yields, which is crucial for large-scale manufacturing (Xiu-lian, 2009).
6. Non-Covalent Interactions in Synthesis
- The synthesis and characterization of derivatives of 4-Chloro-5-methoxypyrimidin-2-amine have been studied, with a focus on understanding non-covalent interactions. These studies contribute to the field of molecular chemistry and materials science (Zhang et al., 2018).
7. Solubility and Thermodynamic Studies
- Research has been conducted on the solubility of this compound in various organic solvents, providing insights into its thermodynamic properties. Such studies are important for understanding its behavior in different chemical processes (Yao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYXWLBMCQAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608189 | |
Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxypyrimidin-2-amine | |
CAS RN |
4763-36-4 | |
Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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